2-Amino-4-(2-chloro-6-fluorophenyl)-6-methylpyridine-3-carbonitrile
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Overview
Description
2-Amino-4-(2-chloro-6-fluorophenyl)-6-methylpyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with amino, chloro, fluoro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-chloro-6-fluorophenyl)-6-methylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-6-fluorobenzaldehyde with malononitrile and subsequent cyclization with ammonia to form the pyridine ring. The reaction conditions often involve the use of catalysts such as scandium triflate and solvents like ethanol under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time. The use of environmentally friendly solvents and reagents is also considered to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-chloro-6-fluorophenyl)-6-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-(2-chloro-6-fluorophenyl)-6-methylpyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-chloro-6-fluorophenyl)-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-(2-chlorophenyl)-4-methylpyridine-3-carbonitrile
- 2-Amino-4-(2-fluorophenyl)-6-methylpyridine-3-carbonitrile
- 2-Amino-4-(2-chloro-6-methylphenyl)-6-fluoropyridine-3-carbonitrile
Uniqueness
2-Amino-4-(2-chloro-6-fluorophenyl)-6-methylpyridine-3-carbonitrile is unique due to the specific combination of substituents on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro groups can enhance its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H9ClFN3 |
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Molecular Weight |
261.68 g/mol |
IUPAC Name |
2-amino-4-(2-chloro-6-fluorophenyl)-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H9ClFN3/c1-7-5-8(9(6-16)13(17)18-7)12-10(14)3-2-4-11(12)15/h2-5H,1H3,(H2,17,18) |
InChI Key |
CANQUPPTLMZQJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)N)C#N)C2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
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